O-Methyldauricine Demonstrates Antiarrhythmic Profile Distinct from Parent Compound Dauricine
Direct head-to-head comparative study demonstrates that O-Methyldauricine (OMD), the alkylated derivative of dauricine (Dau), exhibits an antiarrhythmic profile that is distinct from the parent compound in experimental arrhythmia models [1]. The study explicitly states that OMD's anti-experimental arrhythmic effects differ from those of the mother compound dauricine [1]. While specific quantitative data on efficacy metrics from the full text are not extractable from the current record, the peer-reviewed publication establishes that the structural modification (O-methylation) results in a qualitatively distinct pharmacological outcome in cardiovascular assays [1].
| Evidence Dimension | Antiarrhythmic profile characteristics in experimental models |
|---|---|
| Target Compound Data | Distinct antiarrhythmic profile compared to dauricine (qualitative difference confirmed) |
| Comparator Or Baseline | Dauricine (Dan, CAS 524-17-4), the parent bisbenzylisoquinoline alkaloid |
| Quantified Difference | Qualitatively distinct anti-experimental arrhythmic effects; specific quantitative indices not available in abstract record |
| Conditions | Experimental arrhythmia models (in vivo and/or ex vivo cardiovascular assays, details available in full text) |
Why This Matters
For cardiovascular researchers developing antiarrhythmic agents, this evidence confirms that O-methylation of the dauricine scaffold produces a non-interchangeable pharmacological profile, justifying the procurement of O-Methyldauricine specifically rather than the more widely available parent compound dauricine when studying structure-dependent ion channel modulation.
- [1] Department of Pharmacology, Tongji Medical University. Comparison of anti-experimental arrhythmic effects between O-methyldauricine and dauricine. Journal of Tongji Medical University, 1990, (4). View Source
